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molecular formula C9H8O4 B041439 3-Acetoxybenzoic acid CAS No. 6304-89-8

3-Acetoxybenzoic acid

Cat. No. B041439
M. Wt: 180.16 g/mol
InChI Key: NGMYCWFGNSXLMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08895752B2

Procedure details

Using the above procedure, reaction of with thionyl chloride (11.1 mL, 15.3 mmol) and 3-acetoxybenzoic acid (2.50 g, 13.9 mmol) gave 511 (2.72 g, 99%) as a colorless oil. This material was used in the next step without additional purification.
Quantity
11.1 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[C:5]([O:8][C:9]1[CH:10]=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])(=[O:7])[CH3:6]>>[C:5]([O:8][C:9]1[CH:17]=[CH:16][CH:15]=[C:11]([C:12]([Cl:3])=[O:13])[CH:10]=1)(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
11.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC1=CC(=CC=C1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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